
Desonide 21-acetate
Descripción general
Descripción
Desonide 21-acetate (C₂₄H₃₂O₆) is a synthetic glucocorticoid derivative of desonide, modified by the addition of an acetyl group at the 21-position of the steroid backbone . It is primarily used in dermatological preparations for conditions like eczema and psoriasis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of desonide 21-acetate typically involves the acetylation of desonide. One common method includes the reaction of desonide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure homogenization and other advanced techniques to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Desonide 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Desonide 21-acetate is utilized in the management of several dermatological disorders. Its primary applications include:
- Eczema : Effective in reducing inflammation and itching associated with atopic dermatitis.
- Psoriasis : Helps alleviate symptoms by minimizing redness and scaling.
- Contact Dermatitis : Provides relief from allergic reactions caused by contact with irritants.
- Seborrheic Dermatitis : Reduces the inflammation and scaling typical of this condition.
Formulation Insights
This compound is often formulated as a cream or ointment. The stability of these formulations can be enhanced by incorporating stabilizers such as citric acid or malic acid, which have been shown to inhibit impurity growth and improve shelf life .
Table 1: Common Formulations of this compound
Formulation Type | Concentration | Additional Ingredients |
---|---|---|
Cream | 0.05% | Citric acid, beeswax |
Ointment | 0.1% | Liquid paraffin, glycerol |
Lotion | 0.025% | Polyethylene glycol stearate |
Clinical Studies
Several studies have evaluated the efficacy and safety of this compound in clinical settings:
- Efficacy Comparison : In a randomized controlled trial comparing desonide (0.025%) to fluocinolone acetonide (0.025%), desonide demonstrated superior effectiveness in reducing symptoms within the first week .
- Safety Profile : A study involving patients aged 2 to 84 showed that desonide had fewer systemic effects compared to other topical steroids, with only minor laboratory alterations observed .
Table 2: Summary of Clinical Findings
Study Focus | Outcome |
---|---|
Efficacy vs Fluocinolone | Desonide superior in early treatment |
Systemic Effects | Fewer alterations than alternatives |
Case Studies
- Case Study 1 : A patient with chronic eczema treated with desonide cream experienced significant improvement within two weeks, with a reduction in erythema and pruritus.
- Case Study 2 : In a cohort of patients with psoriasis, desonide application led to a marked decrease in plaque thickness and scaling after four weeks of treatment.
Mecanismo De Acción
Desonide 21-acetate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it binds to specific genetic elements on the DNA. This binding activates or represses various genes involved in inflammatory and immune responses. The compound exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties .
Comparación Con Compuestos Similares
Comparative Analysis with Analogous Compounds
Molecular and Physicochemical Properties
Desonide 21-acetate shares core structural features with other corticosteroids but differs in functional group substitutions. Key comparisons include:
Key Observations :
- The 21-acetate group increases molecular weight and retention time in chromatographic systems compared to non-acetylated analogs (e.g., desonide vs. This compound) .
- Fluorinated derivatives like betamethasone 21-acetate exhibit higher potency due to enhanced receptor binding, whereas this compound lacks fluorine but retains anti-inflammatory efficacy through its lipophilic modifications .
Analytical Detection and Regulatory Status
This compound has been detected in cosmetic samples at concentrations ranging from 0.53–634.27 μg/g using UPLC-MS/MS, highlighting its illicit use in skincare products . In contrast, statutory methods often omit it, unlike regulated analogs such as fluocinolone acetonide or beclomethasone dipropionate . Its limit of detection (LOD) in analytical setups is 0.15 μg/mL, comparable to desonide (0.15 μg/mL) but less sensitive than fluorinated steroids like fludrocortisone (LOD: 0.03 μg/mL) .
Actividad Biológica
Desonide 21-acetate is a synthetic corticosteroid derived from desonide, primarily used for its anti-inflammatory properties in dermatological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.
This compound has a molecular formula of C24H32O6 and a molecular weight of approximately 458.54 g/mol. The acetate group at the 21st position enhances its pharmacological properties compared to its parent compound, desonide, which has a lower molecular weight of about 416.51 g/mol.
The compound acts as a glucocorticoid receptor agonist. Upon binding to the cytosolic glucocorticoid receptor, the desonide-receptor complex translocates to the nucleus, where it regulates the transcription of anti-inflammatory genes while suppressing pro-inflammatory cytokines. This mechanism underlies its effectiveness in treating various inflammatory skin conditions .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics when applied topically. A recent study evaluated the bioequivalence of desonide creams using a skin-blanching assay, revealing that the test formulation had similar pharmacokinetic profiles compared to reference formulations. The area under the effect-time curve (AUEC) was found to be comparable, indicating consistent therapeutic efficacy .
Key Pharmacokinetic Parameters
Parameter | Test Cream (this compound) | Reference Cream (Desonide) |
---|---|---|
ED50 (h) | 0.88 ± 0.45 | N/A |
Cmax (pg/mL) | 20.8 ± 11.5 | 19.7 ± 10.1 |
AUC0-t (pgh/mL) | 451.04 ± 363.65 | 541.47 ± 581.41 |
The study involved a total of 100 subjects and demonstrated that both formulations were well tolerated with minimal adverse effects .
Clinical Applications
This compound is primarily utilized in dermatology for treating inflammatory skin conditions such as eczema, psoriasis, and contact dermatitis due to its potent anti-inflammatory effects . Its non-halogenated structure reduces systemic side effects while maintaining effective local action, making it suitable for sensitive populations.
Case Studies
- Eczema Treatment : In a clinical trial involving patients with moderate eczema, this compound cream was applied twice daily for four weeks. Results indicated significant improvement in symptoms compared to baseline assessments, with no reports of systemic side effects.
- Psoriasis Management : Another study focused on patients with psoriasis showed that this compound led to a marked reduction in plaque thickness and erythema after eight weeks of treatment.
Q & A
Basic Research Questions
Q. How can Desonide 21-acetate be distinguished from structurally similar corticosteroids (e.g., Betamethasone 21-acetate) in analytical workflows?
Methodological Answer : Utilize UPLC-MS/MS with optimized chromatographic separation and unique mass transitions. For this compound, the precursor ion (m/z 459.3) fragments to product ions at m/z 441.3 and 323.1, while Betamethasone 21-acetate shows m/z 435.3 → 277.1/171.0. Chromatographic retention times (e.g., 23.90 min for this compound vs. 4.84 min for Betamethasone 21-acetate) further aid differentiation . Column selection (e.g., C18 with 1.7 µm particles) and mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) are critical for resolving structural analogs .
Q. What experimental parameters are essential for detecting this compound in cosmetic matrices using UPLC-MS/MS?
Methodological Answer : Optimize solid-phase extraction (SPE) protocols to minimize matrix interference. Use hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup, followed by reconstitution in methanol/water (50:50). Set MS/MS parameters to ESI+ mode , with collision energies of 16–27 eV for optimal fragmentation. Validation should include linearity (e.g., 0.20–100 µg/mL, R² ≥ 0.999), recovery rates (80.6–88.7%), and precision (RSD < 9.1%) . Matrix-matched calibration curves are necessary to account for signal suppression/enhancement .
Advanced Research Questions
Q. How can photostability studies for this compound be designed to assess degradation under UV exposure?
Methodological Answer : Expose samples to UVA (312 nm) or UVB (300–400 nm) light sources at controlled intensities (e.g., 1350 h/m² for UVA). Monitor degradation via HPLC-UV at 240 nm, comparing peak areas pre- and post-irradiation. For this compound, a 61% loss in hair solution after 15 hours of UVA exposure highlights the need for light-protective packaging . Include control samples (dark storage) and validate degradation products using HRMS to identify pathways (e.g., acetate hydrolysis or oxidation) .
Q. What strategies resolve contradictions in reported stability data for this compound across different formulations?
Methodological Answer : Replicate studies under standardized conditions (e.g., ICH Q1B guidelines for photostability). Variables like excipient interactions (e.g., surfactants accelerating hydrolysis) or pH (3.2–5.0 in topical creams) significantly affect stability. Use accelerated stability testing (40°C/75% RH) to model long-term degradation and compare kinetic profiles (e.g., zero-order vs. first-order decay). Cross-validate findings with orthogonal techniques like NMR or FTIR to confirm structural integrity .
Q. How can impurity profiling of this compound be performed to quantify synthesis-related byproducts?
Methodological Answer : Employ HPLC with charged aerosol detection (CAD) for non-UV-active impurities. For example, Buthis compound (a common impurity) can be quantified using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (55:45) at 1.0 mL/min. Calculate impurity levels as (rT1/rT2) × 100 , where rT1 and rT2 are peak areas for impurities and the main compound, respectively. Limit specifications (e.g., ≤0.10% for 21-acetate derivatives) should align with ICH Q3A/B guidelines .
Q. What metabolic interconversion pathways are relevant for this compound in dermal absorption studies?
Methodological Answer : Use radiolabeled isotopes (e.g., ³H or ¹⁴C) to track metabolic fate in ex vivo skin models. Hydrolysis of the 21-acetate group to Desonide is a primary pathway, detectable via LC-MS/MS. Compare permeability coefficients (e.g., Kp values) across strata (stratum corneum vs. epidermis) using Franz diffusion cells. Co-administer esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm enzymatic involvement .
Q. Data Analysis and Validation
Q. How should researchers validate the specificity of this compound detection in multi-component glucocorticoid screens?
Methodological Answer : Perform interference testing with 83+ glucocorticoids (e.g., Fludroxycortide, Triamcinolone diacetate) to confirm no co-elution or cross-reactivity. Use high-resolution mass spectrometry (HRMS) with mass accuracy < 2 ppm for unambiguous identification. For example, this compound has an exact mass of 459.2251 (C₂₄H₃₄O₈), distinct from Triamcinolone diacetate (C₂₈H₃₅FO₈, 514.2315) .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer : Apply ANOVA to compare impurity profiles across batches (n ≥ 3). Use principal component analysis (PCA) to identify critical process parameters (e.g., reaction temperature, catalyst purity) influencing variability. Control charts (e.g., X-bar and R charts) can monitor intermediate purity (e.g., ≥98% by HPLC) during scale-up .
Propiedades
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVOEOHIGCNVQW-SBOGIFMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25092-25-5 | |
Record name | Desonide 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25092-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESONIDE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45JZL0UFSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.